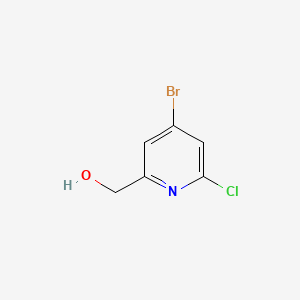

(4-Bromo-6-chloropyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-bromo-6-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGWQOUQRIDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Chloropyridin 2 Yl Methanol and Analogous Pyridylmethanol Structures

Direct Halogenation Strategies for Pyridine (B92270) Nuclei Precursors

The direct C-H halogenation of pyridine is inherently challenging. The pyridine ring is an electron-deficient π-system, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions that are common for benzene and other electron-rich aromatics. nih.gov Such reactions on pyridines typically require harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids, which can lead to limited scope and mixtures of regioisomers. chemrxiv.org

Despite these difficulties, methods for direct halogenation have been developed, often targeting specific positions based on the electronic properties of the ring and any existing substituents. Key challenges and strategies include:

Electronic Mismatch : The nitrogen atom deactivates the ring towards electrophiles, making reactions sluggish. nih.gov

Regioselectivity : EAS reactions, when they do occur, generally favor substitution at the 3-position. nih.gov Achieving substitution at the 2-, 4-, or 6-positions often requires alternative strategies.

Harsh Conditions : The use of elemental halides with strong acids at elevated temperatures is a traditional but often low-yielding approach. chemrxiv.org

To overcome these limitations, modern synthetic chemistry has focused on novel activation strategies. One such approach involves the temporary transformation of the pyridine into a more reactive intermediate. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for mild and highly regioselective halogenation at the 3-position. chemrxiv.orgnih.gov Another innovative method employs specially designed heterocyclic phosphine (B1218219) reagents that are installed at the 4-position of pyridines as phosphonium salts. These salts can then be displaced by halide nucleophiles, providing a general and functional group-tolerant strategy for 4-halogenation. nih.govchemrxiv.org

Functional Group Interconversions on Pyridine Ring Systems

Once a pyridine nucleus is available, functional group interconversions are commonly used to install the desired substituents at specific locations. This is a primary route for synthesizing complex molecules like (4-Bromo-6-chloropyridin-2-yl)methanol.

Introducing a hydroxymethyl (-CH2OH) group onto the pyridine ring can be achieved through several methods. A common industrial approach involves the functionalization of a pre-existing methyl group. For example, 2-picoline can be converted to 2-pyridinemethanol through a sequence involving N-oxidation, rearrangement, and hydrolysis. google.com

A more direct approach involves the C-H functionalization of the pyridine ring itself. Reductive hydroxymethylation has been demonstrated for pyridines activated as pyridinium (B92312) salts. nih.gov This method often utilizes transition metal catalysis in conjunction with feedstock chemicals like methanol (B129727) and formaldehyde to introduce methyl or hydroxymethyl groups, typically at the C-3 and C-5 positions. nih.govrsc.org While direct C-2 hydroxymethylation is less common, similar principles of activating the pyridine ring towards nucleophilic attack can be applied.

The regioselective introduction of halogens is critical for synthesizing specifically substituted pyridines. As direct halogenation can be unselective, chemists often rely on pre-functionalized substrates where directing groups guide the incoming halogen. Metalation-halogenation sequences, using strong bases like lithium diisopropylamide (LDA) followed by a halogen source (e.g., N-bromosuccinimide or hexachloroethane), are powerful tools but often require directing groups to achieve high regioselectivity. nih.gov

For compounds like this compound, the halogenation pattern is key. The synthesis would likely involve a pyridine precursor where the positions are differentiated by existing functional groups that direct the halogenation steps sequentially. For example, a directing group at the 2-position could facilitate halogenation at the 4- and 6-positions through carefully chosen reagents and conditions. The development of 4-selective halogenation methods using phosphonium salt intermediates represents a significant advance in accessing otherwise difficult-to-obtain 4-halopyridines. nih.govchemrxiv.org

Multi-Step Synthesis Approaches for Substituted Pyridylmethanol Derivatives

The synthesis of highly substituted pyridines like this compound almost invariably requires a multi-step approach, combining several of the strategies mentioned above. A plausible synthetic pathway often begins with a simpler, commercially available pyridine derivative that is elaborated step-by-step.

One potential synthetic route could start from 2-methyl-6-chloropyridine. The synthesis could proceed as follows:

Bromination : Introduction of a bromine atom at the 4-position. This would require a regioselective bromination method that favors the position para to the nitrogen and meta to the existing substituents.

Oxidation : Conversion of the methyl group at the 2-position to a hydroxymethyl group. This can be achieved via a two-step process: radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl intermediate, followed by hydrolysis to the alcohol.

An alternative well-established method for creating the 2-hydroxymethyl group starts with 2-picoline, which is first oxidized to 2-picoline N-oxide. This N-oxide can then be rearranged with acetic anhydride to form 2-acetoxymethylpyridine, which is subsequently hydrolyzed to 2-pyridinemethanol. google.com This sequence could be adapted for a pre-halogenated picoline substrate.

The following table outlines a conceptual multi-step synthesis for a related trisubstituted pyridine, illustrating the complexity involved.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Substituted Pyridine | 1. LDA, THF, -78°C2. Electrophilic Halogen Source (e.g., C2Cl6) | Halogenated Pyridine | Introduction of first halogen substituent via directed ortho metalation. |

| 2 | Halogenated Pyridine | Electrophilic Brominating Agent (e.g., NBS), Acid Catalyst | Dihalogenated Pyridine | Introduction of second halogen substituent. |

| 3 | Dihalogenated Methylpyridine | 1. NBS, AIBN, CCl42. H2O, Base | Dihalogenated Pyridylmethanol | Conversion of a methyl group to a hydroxymethyl group. |

This table represents a generalized, illustrative pathway and not a specific reported synthesis for the target compound.

Chemoenzymatic Synthesis of Halogenated Pyridine Alcohols

In the pursuit of more sustainable and efficient chemical manufacturing, chemoenzymatic methods have emerged as powerful alternatives to traditional synthetic routes. These approaches leverage the high selectivity and mild reaction conditions of enzymes to perform specific chemical transformations.

Biocatalytic hydroxylation offers a green method for introducing hydroxyl groups onto the pyridine ring. This is often accomplished using monooxygenase enzymes, which are capable of performing highly regioselective C-H oxidation. researchgate.net Many soil bacteria have been identified that can degrade N-heterocyclic compounds, and the enzymes from their metabolic pathways can be harnessed for synthetic purposes. nih.gov

For instance, flavin-dependent monooxygenases have been shown to catalyze the regiospecific hydroxylation of various pyridine derivatives. researchgate.netnih.gov In one study, the bacterium Arthrobacter sp. was found to use a monooxygenase to convert 4-hydroxypyridine into 3,4-dihydroxypyridine. nih.gov Similarly, Ralstonia/Burkholderia sp. can regioselectively hydroxylate 6-methylnicotinate at the C2 position. nih.gov

While direct biocatalytic hydroxylation to form a hydroxymethyl group from a methyl group is also feasible, the hydroxylation of the pyridine ring itself is a key application. This approach could be used to produce hydroxylated pyridine intermediates that are later converted to the target halogenated pyridylmethanols. The use of whole-cell biocatalysts, such as Burkholderia sp. MAK1 for N-oxidation, simplifies the process by providing the necessary enzymes and cofactors in a self-contained system, avoiding complex enzyme isolation. nbinno.com

The following table summarizes examples of biocatalytic hydroxylation on pyridine substrates.

| Enzyme/Organism | Substrate | Product | Regioselectivity | Reference |

| 4-hydroxypyridine 3-monooxygenase (Arthrobacter sp.) | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | 3-position | nih.gov |

| 6-methylnicotinate-2-oxidoreductase (Ralstonia/Burkholderia sp.) | 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinate | 2-position | nih.gov |

| HspB Monooxygenase (Pseudomonas putida) | 6-hydroxy-3-succinoyl-pyridine | 2,5-dihydroxypyridine (via hydroxylation and C-C cleavage) | 3-position | researchgate.net |

These enzymatic methods provide a pathway to valuable hydroxylated pyridine intermediates under environmentally benign conditions, showcasing the potential of biotechnology in the synthesis of complex heterocyclic compounds.

Optimization of Reaction Conditions and Synthetic Yields for Halogenated Pyridinemethanols

A common approach to synthesizing pyridylmethanols involves the reduction of a corresponding pyridyl aldehyde or carboxylic acid derivative. The choice of reducing agent can significantly impact the yield and selectivity of this transformation. For instance, the reduction of a pyridyl aldehyde can be optimized by screening various reducing agents.

Table 1: Optimization of the Reduction of a Halogenated Pyridyl Aldehyde

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Borohydride (B1222165) (NaBH₄) | Methanol | 0 to rt | 2 | 85 |

| 2 | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 0 | 1 | 92 |

| 3 | Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM) | -78 | 3 | 78 |

Note: This table is a representative example based on common organic synthesis practices and does not represent data for a specific published experiment.

As illustrated in the hypothetical data above, milder reducing agents like sodium borohydride in protic solvents can provide good yields. However, more powerful reagents such as lithium aluminum hydride in aprotic solvents may lead to higher yields and faster reaction times, although they require more stringent anhydrous conditions.

Another critical synthetic route is the Grignard reaction, where a pyridyl Grignard reagent reacts with an aldehyde, or an organometallic reagent adds to a pyridyl aldehyde. The formation and subsequent reaction of the Grignard reagent are highly sensitive to reaction conditions. The choice of solvent is particularly important, with ethereal solvents like tetrahydrofuran (THF) and diethyl ether being common. Temperature control is also vital to prevent side reactions.

Table 2: Optimization of Grignard Reaction for a Halogenated 2-Bromopyridine

| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Isopropylmagnesium Chloride | THF | -20 | 2 | 75 |

| 2 | n-Butyllithium then Formaldehyde | THF | -78 | 1 | 88 |

| 3 | Isopropylmagnesium Chloride - LiCl | THF | -20 | 2 | 82 |

Note: This table is a representative example based on common organic synthesis practices and does not represent data for a specific published experiment.

The use of lithium chloride (LiCl) as an additive in Grignard reactions can enhance the solubility and reactivity of the organomagnesium species, leading to improved yields. Alternatively, a halogen-lithium exchange followed by quenching with an electrophile like formaldehyde at low temperatures can be a high-yielding strategy.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are often employed to introduce substituents onto the pyridine ring before the final conversion to the pyridylmethanol. The optimization of these reactions involves a careful selection of the palladium catalyst, ligand, base, and solvent system. The reaction temperature and time are also critical parameters that need to be fine-tuned to maximize the yield of the desired product while minimizing side reactions like dehalogenation or homocoupling.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 6 Chloropyridin 2 Yl Methanol

Reactivity Profiles of the Pyridine (B92270) Ring System

The pyridine ring in (4-Bromo-6-chloropyridin-2-yl)methanol is rendered electron-deficient by the electronegative nitrogen atom and the two halogen substituents. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at positions activated by the halogens, while generally deactivating it towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group, in this case, a halide ion. youtube.comyoutube.com The presence of two different halogens, bromine and chlorine, at the 4- and 6-positions, respectively, introduces the question of chemoselectivity.

In SNAr reactions on polyhalogenated heterocycles, the regioselectivity is influenced by several factors, including the nature of the halogen, the position on the ring, and the reaction conditions. baranlab.orgnih.gov Generally, in nucleophilic aromatic substitutions, the rate-determining step is the initial attack of the nucleophile. youtube.com The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack. youtube.com This would suggest that chlorine, being more electronegative than bromine, would be preferentially substituted.

However, the stability of the leaving group also plays a role. Bromide is a better leaving group than chloride. For dihalogenated pyridines, SNAr reactions can be sensitive to reaction conditions. baranlab.org For instance, in the reaction of 2,6-dichloropyridines with nucleophiles, the regioselectivity can be significantly influenced by the solvent. researchgate.net

While specific studies on the chemoselectivity of this compound are not extensively detailed in the provided results, general principles of SNAr on halo-pyridines can be applied. The positions ortho and para (2-, 4-, and 6-positions) to the pyridine nitrogen are activated for nucleophilic attack. In this molecule, both the 4- and 6-positions are activated. The outcome of a competitive substitution would depend on the interplay between the electrophilicity of the carbon atom and the leaving group ability of the halogen.

| Position | Halogen | Factors Favoring Substitution |

| 4 | Bromine | Better leaving group ability of bromide. |

| 6 | Chlorine | Higher electronegativity of chlorine, leading to a more electrophilic carbon. |

This table outlines the competing factors that influence which halogen is more likely to be replaced in a nucleophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution Reactions on Halogenated Pyridines

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the presence of two deactivating halogen substituents. wikipedia.orgquimicaorganica.org The nitrogen atom can also be protonated under the acidic conditions often required for SEAr, which further deactivates the ring. rsc.org

If an electrophilic substitution were to occur, it would be directed to the positions least deactivated by the nitrogen atom, which are the 3- and 5-positions. quimicaorganica.org However, forcing conditions are typically required, and yields are often low. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are challenging on such a deactivated system. wikipedia.orgquimicaorganica.org An alternative strategy to achieve substitution on the pyridine ring involves a preliminary N-oxidation. The resulting pyridine-N-oxide is more reactive towards electrophiles. wikipedia.orgrsc.org

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 2-position of the pyridine ring is a versatile functional handle that can undergo a variety of transformations, including oxidation and derivatization.

Oxidation Reactions Leading to Carbonyl or Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 4-bromo-6-chloro-pyridine-2-carbaldehyde, or further oxidized to the carboxylic acid, 4-bromo-6-chloro-pyridine-2-carboxylic acid. chemguide.co.uk The choice of oxidizing agent and reaction conditions determines the final product. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde : To stop the oxidation at the aldehyde stage, milder, often anhydrous, oxidizing agents are employed. libretexts.orgkhanacademy.org Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation. libretexts.orgharvard.edu Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another effective method for preparing sensitive aldehydes. harvard.eduresearchgate.net

Full Oxidation to Carboxylic Acid : Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol completely to the carboxylic acid. chemguide.co.ukkhanacademy.org Common reagents for this include potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent). libretexts.orgkhanacademy.org The reaction often involves heating under reflux to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. chemguide.co.uk

| Desired Product | Reagent Examples | Typical Conditions |

| 4-bromo-6-chloro-pyridine-2-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation (DMSO, oxalyl chloride) | Anhydrous solvent (e.g., CH2Cl2), controlled temperature |

| 4-bromo-6-chloro-pyridine-2-carboxylic acid | Potassium permanganate (KMnO4), Chromic acid (H2CrO4) | Aqueous solution, often with heating/reflux |

This interactive table summarizes common oxidation reactions for the hydroxymethyl group.

Derivatization and Functionalization Strategies of the Primary Alcohol

The primary alcohol group is a key site for introducing structural diversity. It can be readily derivatized through various reactions. researchgate.netnih.gov

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. Picolinic acid, for example, is a common reagent used to derivatize hydroxyl groups to form picolinoyl esters, which can be useful in analytical applications. researchgate.net

Etherification : Formation of ethers can be achieved, for instance, through a Williamson-type ether synthesis where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.

Conversion to Halides : The hydroxyl group can be converted into a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride (SOCl2) or phosphorus halides. This transforms the functional group into a good leaving group for subsequent nucleophilic substitution reactions.

Condensation Reactions : The alcohol can participate in condensation reactions. For example, reactions with aldehydes can lead to the formation of cyclic hemiaminals or related structures, depending on the substrate and conditions. acs.org

These derivatization strategies allow for the modification of the molecule's physical and chemical properties and provide pathways for constructing more complex molecular architectures. researchgate.net

Reactivity of Halogen Substituents in Organometallic Chemistry

The differential reactivity of the bromine and chlorine substituents on the pyridine ring of this compound is a key feature of its chemistry. This reactivity allows for selective transformations at specific positions, making it a valuable building block in organic synthesis.

Metalation Reactions (e.g., Grignard Reagent Formation, Organolithium Compounds)

The bromine atom at the 4-position of this compound is more susceptible to metal-halogen exchange than the chlorine atom at the 6-position. This selective reactivity allows for the formation of organometallic intermediates, such as Grignard reagents and organolithium compounds, at a specific site on the pyridine ring.

The formation of a Grignard reagent would typically involve the reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organomagnesium compound would have the magnesium inserted between the carbon at the 4-position and the bromine atom.

Similarly, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures can facilitate a lithium-halogen exchange at the more reactive bromo-substituted position. This process would yield the corresponding 4-lithiated pyridine derivative. The generation of these organometallic species opens up a wide array of subsequent reactions, allowing for the introduction of various electrophiles at the 4-position of the pyridine ring.

Reductive Dehalogenation Processes

Reductive dehalogenation offers a method to selectively remove one or both of the halogen substituents from this compound. The choice of reducing agent and reaction conditions can often be tuned to achieve selective removal of the more reactive bromine atom over the chlorine atom.

Common methods for reductive dehalogenation include catalytic hydrogenation, using a palladium catalyst on a support like carbon (Pd/C) with a hydrogen source. Other reducing systems, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed. The selective removal of the bromine atom would yield (6-chloropyridin-2-yl)methanol (B1265996) sigmaaldrich.com, while more forcing conditions could potentially lead to the removal of both halogens, although this is a less common transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, is an excellent substrate for these types of reactions, allowing for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position.

This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more modern catalyst system like CataCXium A Pd G3, a phosphine (B1218219) ligand, and a base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate). nih.govmdpi.com The reaction is generally performed in a solvent mixture, which can include water, toluene (B28343), or 1,4-dioxane. mdpi.com By reacting this compound with an arylboronic acid or ester, a new aryl group can be introduced at the 4-position of the pyridine ring, leaving the chloro and hydroxymethyl groups intact for potential further modification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 °C |

| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/Water | 90-110 °C |

This table represents typical conditions and may vary based on specific substrates.

Heck Reaction for Alkene Coupling

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound would be expected to occur selectively at the more reactive C-Br bond.

The reaction typically involves a palladium catalyst, a base (often a trialkylamine like triethylamine), and a phosphine ligand, although phosphine-free systems have also been developed. organic-chemistry.org The reaction with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a new carbon-carbon double bond at the 4-position of the pyridine ring. The stereochemistry of the newly formed double bond is typically trans. organic-chemistry.org

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide range of functional groups. For this compound, the Stille coupling would also proceed with high selectivity at the 4-position due to the higher reactivity of the C-Br bond.

A typical Stille coupling would utilize a palladium catalyst, such as Pd(PPh₃)₄, and an organostannane reagent in a solvent like toluene or THF. The reaction can be performed under relatively mild conditions. The versatility of organostannanes allows for the introduction of a wide variety of groups, including alkyl, alkenyl, aryl, and alkynyl substituents, at the 4-position of the pyridine ring.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Advantage | Potential Drawback |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Low toxicity of boron reagents nih.gov | Base sensitivity libretexts.org |

| Heck | Alkene | Forms C=C bonds | Limited to unsaturated halides organic-chemistry.org |

This table provides a general comparison of the discussed cross-coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction offers a direct route to substituted aminopyridines, which are prevalent motifs in pharmaceuticals and functional materials. The presence of two different halogen atoms on the pyridine ring, at positions 4 and 6, introduces the challenge and opportunity of regioselective amination.

Generally, in dihalogenated pyridines, the reactivity of the halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This trend is governed by the bond dissociation energies of the carbon-halogen bonds. Consequently, it is anticipated that the Buchwald-Hartwig amination of this compound would proceed selectively at the C4-Br bond, leaving the C6-Cl bond intact for subsequent transformations. This selective reactivity has been observed in related systems, such as in the amination of 6-bromo-2-chloroquinoline, where selective coupling at the bromo-substituted position was achieved.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a bulky electron-rich phosphine ligand, for instance, BrettPhos or RuPhos, and a base like sodium tert-butoxide or cesium carbonate. The choice of ligand and base can significantly influence the reaction's efficiency and selectivity. The hydroxymethyl group at the C2 position may require protection, for example, as a silyl (B83357) ether, to prevent interference with the catalytic cycle, although in some cases, the reaction may proceed without protection.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| Pd(OAc)₂ | BrettPhos | NaOtBu | 1,4-Dioxane | 100 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80 |

This table presents typical conditions for Buchwald-Hartwig amination on related dihalopyridine substrates and serves as a predictive model for this compound.

The resulting (6-chloro-4-amino-pyridin-2-yl)methanol derivatives can then undergo a second C-N bond formation at the C6 position, potentially with a different amine, to afford unsymmetrically substituted diaminopyridines.

Other Palladium-Catalyzed Transformations

Beyond C-N bond formation, the halogen substituents on this compound are amenable to a variety of other palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The principle of regioselectivity, favoring reaction at the more labile C-Br bond, is a recurring theme in these transformations as well.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. It is expected that the Suzuki-Miyaura coupling of this compound would selectively yield (6-chloro-4-aryl/vinyl-pyridin-2-yl)methanol derivatives. Research on the closely related 2-bromo-6-chloropyridin-3-yl deoxyribonucleosides has demonstrated that Pd-catalyzed cross-coupling reactions can proceed chemoselectively at the bromine-substituted position. rsc.org This precedent strongly suggests a similar outcome for the title compound.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties, leading to the formation of C(sp²)-C(sp) bonds. Coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would likely afford (6-chloro-4-alkynyl-pyridin-2-yl)methanol. These alkynylated pyridines are versatile intermediates for further synthetic elaborations. nih.gov

Heck Coupling: The Heck reaction enables the vinylation of the pyridine ring. Reacting this compound with an alkene in the presence of a palladium catalyst and a base would be expected to yield (6-chloro-4-vinyl-pyridin-2-yl)methanol.

Table 2: Predicted Regioselective Palladium-Catalyzed Reactions of this compound

| Reaction | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura | ArB(OH)₂ | (4-Aryl-6-chloropyridin-2-yl)methanol |

| Sonogashira | R-C≡CH | (4-Alkynyl-6-chloropyridin-2-yl)methanol |

| Heck | H₂C=CHR' | (6-Chloro-4-vinylpyridin-2-yl)methanol |

This table is based on established principles of palladium-catalyzed cross-coupling reactions on dihalopyridines.

Intramolecular and Intermolecular Cycloaddition Reactions Leading to Complex Architectures

The pyridine ring of this compound, particularly after functionalization of its halogen and hydroxymethyl groups, can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems.

Intramolecular Cycloaddition: The hydroxymethyl group at the C2 position is a key handle for introducing side chains that can undergo intramolecular cycloaddition with the pyridine ring. For instance, the alcohol can be converted into an ether or an amine, which can then be further functionalized with a dienophile or a diene. Subsequent intramolecular Diels-Alder or other cycloaddition reactions can lead to the formation of fused ring systems. For example, an appropriately tethered alkyne or alkene could react with the pyridine ring, which can act as an azadiene, especially when activated.

In a related context, intramolecular cyclizations of N-acyliminium ions with activated pyridine rings have been shown to yield novel heterocyclic structures, with a preference for cyclization para to an electron-donating substituent. arkat-usa.org While the pyridine ring in this compound is electron-deficient due to the halogens, derivatization at the halogen positions could modulate its electronic properties to facilitate such cyclizations.

Intermolecular Cycloaddition: The pyridine ring itself can act as a dienophile or a diene in intermolecular cycloaddition reactions, although this is generally challenging for unactivated pyridines. The electronic nature of the pyridine ring in this compound, being electron-poor, might favor inverse-electron-demand Diels-Alder reactions where it acts as the dienophile. More commonly, the substituents introduced via the palladium-catalyzed reactions discussed previously can undergo cycloadditions. For example, an alkynyl group introduced via Sonogashira coupling can participate in [3+2] cycloadditions with azides to form triazoles, or in [4+2] cycloadditions with suitable dienes.

The synthesis of complex architectures often involves a multi-step sequence where the initial functionalization of this compound sets the stage for a key cycloaddition step to build the final molecular framework.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 6 Chloropyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule, offering a detailed map of its structure. For a molecule such as (4-Bromo-6-chloropyridin-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) for Elucidating Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group.

The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct singlets or doublets, depending on the coupling constants. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring. The protons of the methylene (B1212753) (-CH₂-) group in the hydroxymethyl substituent would likely appear as a singlet, integrating to two protons. The hydroxyl (-OH) proton signal can be broad and its chemical shift is often solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.5 - 7.8 | s |

| Pyridine H-5 | 7.6 - 7.9 | s |

| -CH₂- | 4.6 - 4.9 | s |

| -OH | Variable | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the electronegative substituents (Br, Cl, and N). The carbon atom bearing the bromine (C-4) and the carbon bearing the chlorine (C-6) are expected to have characteristic chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 120 - 124 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 150 - 155 |

| -CH₂OH | 60 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would confirm the lack of coupling between the two aromatic protons, as they are separated by the bromine and C-2 positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the hydroxymethyl group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₅BrClNO), the expected monoisotopic mass would be precisely determined. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative abundances of the M, M+2, and M+4 peaks corresponding to the natural isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS))

Coupling liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent analysis of individual components. For the analysis of this compound and its derivatives, LC-MS or UPLC-MS would be the methods of choice. These techniques would not only confirm the molecular weight of the target compound but could also be used to study its purity and analyze any byproducts or derivatives formed during a reaction. The fragmentation pattern observed in the MS/MS mode would provide further structural confirmation by showing the loss of specific fragments, such as the hydroxymethyl group or the halogen atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature in the IR spectrum would be the O-H stretching vibration of the hydroxyl group in the methanol (B129727) substituent. This typically appears as a broad and strong absorption band in the region of 3400-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding in the condensed phase.

The aromatic pyridine ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are expected to appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring typically result in a series of sharp to medium intensity bands in the 1600-1400 cm⁻¹ range. The specific positions of these bands are influenced by the substitution pattern.

The C-O stretching vibration of the primary alcohol is anticipated to be observed as a strong band in the 1050-1000 cm⁻¹ region. The presence of the halogen substituents, bromine and chlorine, also gives rise to characteristic absorptions. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-Br stretching vibration appears at lower wavenumbers, generally between 600-500 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=C and C=N Ring Stretch | 1600-1400 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1050-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium to Strong |

| C-Br Stretch | 600-500 | Medium to Strong |

This table presents expected data based on known functional group absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The pyridine ring is an aromatic system, and its π → π* transitions are expected to result in strong absorption bands in the UV region. For pyridine itself, these transitions occur around 200 nm and 250 nm. The presence of halogen substituents (bromo and chloro) and the hydroxymethyl group can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima due to their electronic effects on the pyridine ring.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons (n), which can be excited to an antibonding π* orbital. This n → π* transition is typically weaker in intensity than the π → π* transitions and is expected to appear at longer wavelengths, often above 270 nm. The polarity of the solvent can influence the position of the n → π* transition; polar solvents can lead to a hypsochromic (blue) shift.

The expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) are summarized below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~210 | High |

| π → π | ~265 | Moderate |

| n → π* | ~280 | Low |

This table presents expected data based on the electronic transitions of substituted pyridines.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A hypothetical crystallographic analysis of this compound would likely reveal a monoclinic or orthorhombic crystal system. The key structural parameters that would be determined include:

The precise bond lengths of the C-Br, C-Cl, C-N, C-C, C-O, and O-H bonds.

The bond angles within the pyridine ring and of the methanol substituent.

The planarity of the pyridine ring.

The conformation of the hydroxymethyl group relative to the pyridine ring.

The nature and geometry of intermolecular interactions, such as hydrogen bonds (O-H···N) and potentially halogen bonding (C-Br···N or C-Cl···N).

The expected crystallographic data for this compound is summarized in the following hypothetical table.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Hydrogen Bonding | O-H···N interactions expected |

This table presents hypothetical data based on typical values for similar organic compounds.

Theoretical and Computational Investigations of 4 Bromo 6 Chloropyridin 2 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like (4-Bromo-6-chloropyridin-2-yl)methanol, which has a rotatable hydroxymethyl group, multiple low-energy conformations, or conformers, may exist.

Researchers would systematically rotate the dihedral angle of the C-C-O-H bond and calculate the corresponding energy to identify all stable conformers. The conformer with the lowest energy is the most stable. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(H2OH) | 1.52 Å |

| C-O | 1.43 Å | |

| O-H | 0.97 Å | |

| C6-Cl | 1.74 Å | |

| C4-Br | 1.90 Å | |

| Bond Angle | C3-C2-C(H2OH) | 121° |

| C2-C-O | 112° | |

| C-O-H | 109° |

Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are potential centers for chemical reactions. For this compound, the electronegative nitrogen, oxygen, chlorine, and bromine atoms would be expected to be regions of negative potential, while the hydrogen atoms would be regions of positive potential.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information provides a quantitative measure of the charge distribution and helps in understanding the molecule's polarity and reactivity.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Computational Prediction of Spectroscopic Properties and Correlation with Experimental Data

DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral features. For instance, the calculated vibrational frequencies corresponding to the O-H stretch, C-Cl stretch, and C-Br stretch would be compared with the peaks in the experimental IR spectrum.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions, including the identification of transition states and the prediction of selectivity.

Elucidation of Reaction Mechanisms and Transition State Structures

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For a reaction involving this compound, such as the oxidation of the methanol (B129727) group, DFT could be used to model the interaction with an oxidizing agent and locate the corresponding transition state.

Prediction of Regioselectivity and Chemoselectivity in Transformations

In a molecule with multiple reactive sites, such as this compound, quantum chemical calculations can predict which site is most likely to react (regioselectivity) and which functional group will react preferentially (chemoselectivity). For example, in a nucleophilic aromatic substitution reaction, calculations could predict whether the bromine or the chlorine atom is more likely to be displaced. This is often achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is expected to be the major reaction pathway.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Substitution at C4 (Br) | 25 |

Based on these hypothetical calculations, the substitution at the C4 position (displacement of the bromide) would be favored.

Applications of 4 Bromo 6 Chloropyridin 2 Yl Methanol As a Versatile Synthetic Intermediate

Strategic Role in Heterocyclic Chemistry and Scaffold Construction

The inherent reactivity of (4-Bromo-6-chloropyridin-2-yl)methanol makes it a valuable starting material for the construction of various heterocyclic scaffolds. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization through a variety of cross-coupling reactions. This strategic handle enables chemists to introduce diverse molecular fragments at specific positions on the pyridine (B92270) ring, leading to the generation of large and varied chemical libraries for drug discovery and other applications.

The hydroxymethyl group at the 2-position provides an additional site for chemical modification. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding the synthetic possibilities. This multi-functional nature allows for the creation of intricate molecular architectures, including fused ring systems and highly substituted pyridine cores that are central to many pharmacologically active compounds.

Precursor Synthesis for Advanced Pyridine-Containing Molecules

This compound serves as a crucial precursor for a range of advanced pyridine-containing molecules. One notable application is in the synthesis of trifluoromethylthiol-containing compounds. For example, it can be converted to 4-bromo-6-chloro-2-(trifluoromethylthiomethyl)pyridine, a key intermediate for certain agrochemical products. This transformation typically involves the conversion of the alcohol to a suitable leaving group, followed by reaction with a trifluoromethylthiolating agent.

Furthermore, this compound is utilized in the synthesis of substituted isoindoline (B1297411) derivatives. A specific example is the preparation of 2-((4-bromo-6-chloropyridin-2-yl)methyl)isoindoline-1,3-dione. This reaction involves the conversion of the hydroxymethyl group to a halomethyl group, which then undergoes nucleophilic substitution with the potassium salt of phthalimide. These isoindoline-containing pyridines can serve as building blocks for more complex molecules with potential applications in materials science and pharmaceuticals.

Strategies for the Synthesis of Novel Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, this compound is instrumental in the development of novel scaffolds for therapeutic agents. Its structure is particularly amenable to the synthesis of kinase inhibitors, a significant class of drugs used in oncology and for the treatment of inflammatory diseases. The pyridine core can act as a hinge-binding motif, while the substituents at the 4- and 6-positions can be tailored to achieve desired potency and selectivity.

One important class of scaffolds derived from this intermediate is the imidazo[1,2-a]pyridine (B132010) system. The synthesis of these fused heterocyclic compounds often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. This compound can be readily converted into the necessary precursors for such cyclization reactions. The resulting imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Utility in the Synthesis of Agrochemicals and Related Chemical Entities

The application of this compound extends significantly into the field of agrochemicals. The substituted pyridine moiety is a common feature in many modern insecticides and fungicides. The specific halogenation pattern of this intermediate is often crucial for the biological activity of the final product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Bromo-6-chloropyridin-2-yl)methanol, and what are the critical reaction parameters?

- Answer : The compound is typically synthesized via halogenation of a pyridine precursor followed by reduction. For example:

Halogenation : Bromination and chlorination of pyridine derivatives under controlled conditions (e.g., using PCl₃ or Br₂ in anhydrous solvents).

Reduction : Conversion of a carbonyl group (e.g., ketone or ester) to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol .

- Critical Parameters : Temperature control (often 0–60°C), solvent selection (polar aprotic solvents like DMF or ethanol), and stoichiometric ratios of halogenating agents to avoid over-substitution .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL or SHELXT) is widely used for refinement, leveraging algorithms for space-group determination and intensity data processing . Key metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters .

Q. What purification methods are recommended for isolating this compound with high purity?

- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For halogenated pyridines, recrystallization in ethanol/water mixtures (1:3 ratio) improves purity (>98%). Monitor via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂OH, δ ~150 ppm for pyridine carbons).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (m/z 234.47 for [M+H]⁺).

- IR : O-H stretch (~3300 cm⁻¹) and C-Br/C-Cl stretches (~600–800 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in halogenation steps?

- Answer : Use directing groups (e.g., methoxy or amino substituents) to guide bromine/chlorine placement. Kinetic studies suggest low temperatures (0–10°C) favor para-substitution, while higher temperatures promote ortho/meta isomers. Computational DFT modeling (e.g., Gaussian) predicts transition-state energies to validate pathways .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Answer : Cross-validate using:

SC-XRD : Absolute configuration confirmation.

2D-NMR (COSY, NOESY) : Assign ambiguous proton environments.

Elemental Analysis : Verify halogen stoichiometry (e.g., Br:Cl ratio via ICP-MS). Discrepancies often arise from solvent inclusion in crystals or dynamic effects in solution .

Q. How does the compound’s reactivity differ in nucleophilic substitution vs. cross-coupling reactions?

- Answer :

- Nucleophilic Substitution : Bromine at C4 is more reactive than chlorine at C6 due to steric accessibility. Reacts with amines/thiols in DMSO at 80°C .

- Cross-Coupling (Suzuki/Miyaura) : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Bromine participates preferentially over chlorine .

Q. What computational tools predict the compound’s bioactivity or material properties?

- Answer :

- Docking Studies (AutoDock Vina) : Screen against enzyme targets (e.g., kinases) using the hydroxyl group as a hydrogen-bond donor.

- *DFT (B3LYP/6-31G)**: Calculate frontier orbitals (HOMO/LUMO) to assess charge-transfer potential in materials science .

Q. How are stability and degradation profiles assessed under varying pH and temperature?

- Answer : Accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Monitor via HPLC at pH 2–12 (degradation >pH 10 due to hydroxyl group deprotonation).

- Thermal Stability : TGA/DSC shows decomposition >180°C. Store at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.